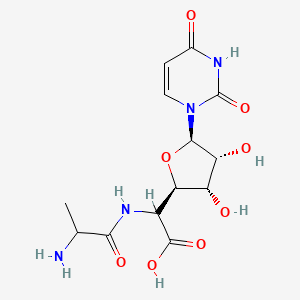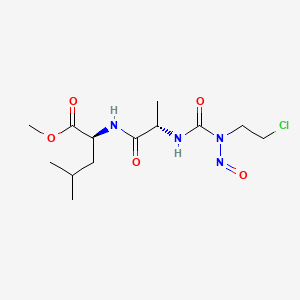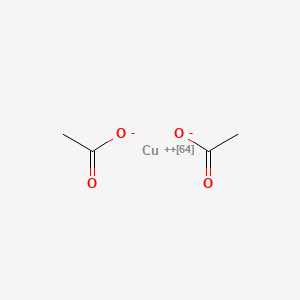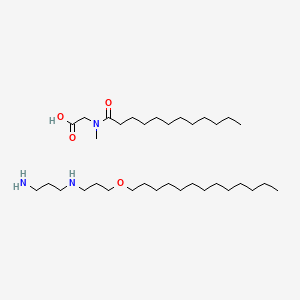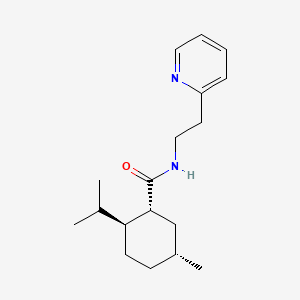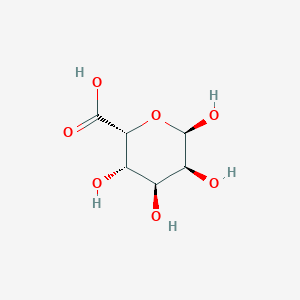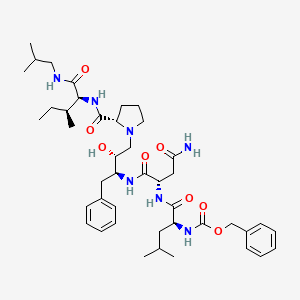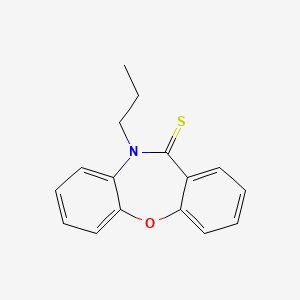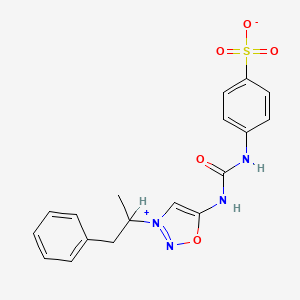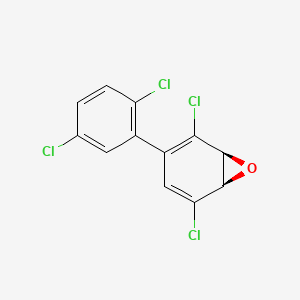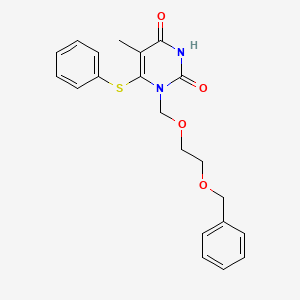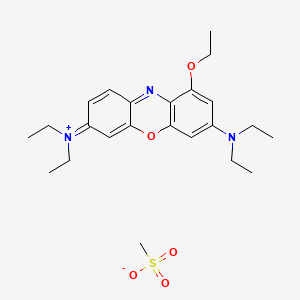
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and biological staining. The compound is characterized by its phenoxazine core, which is substituted with diethylamino and ethoxy groups, enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with phenoxazine, which is then subjected to a series of chemical reactions to introduce the diethylamino and ethoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Methanesulfonate Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high production rates. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its solubility and reactivity.
Substitution: The diethylamino and ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce phenoxazine derivatives with altered electronic properties.
Applications De Recherche Scientifique
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in biological staining to visualize cellular components under a microscope.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic and hydrophobic interactions, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various biological and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate: Another similar compound with a different counterion, used in similar applications but with distinct properties.
Uniqueness
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This gives it distinct solubility, stability, and reactivity characteristics, making it particularly useful in applications where these properties are essential.
Propriétés
Numéro CAS |
71850-58-3 |
|---|---|
Formule moléculaire |
C23H33N3O5S |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C22H30N3O2.CH4O3S/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;1-5(2,3)4/h11-15H,6-10H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
XTFZTIMLZOQYGS-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


